molecular formula C6H8O2 B196179 1,3-Cyclohexanedione CAS No. 504-02-9

1,3-Cyclohexanedione

Cat. No.: B196179
CAS No.: 504-02-9
M. Wt: 112.13 g/mol
InChI Key: HJSLFCCWAKVHIW-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is one of three isomeric cyclohexanediones and is known for its colorless or white solid appearance. This compound occurs naturally and is a substrate for cyclohexanedione hydrolase. It predominantly exists in its enol tautomer form .

Mechanism of Action

Target of Action

1,3-Cyclohexanedione primarily targets the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the development of herbicides and plays a crucial role in the degradation of the amino acid tyrosine .

Mode of Action

This compound interacts with its target, HPPD, by inhibiting its activity . This inhibition disrupts the normal synthesis of Homogentisic Acid (HGA), a precursor to the synthetic plastoquinone and tocopherol, which are vital for photosynthesis . The inhibition of HPPD leads to the failure of the normal synthesis of HGA, which results in the obstruction of the synthesis of plastoquinone, affects the photosynthesis of plants, and causes the death of plants with bleaching symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tyrosine degradation pathway . This pathway involves the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA) in plants . When HPPD is inhibited by this compound, the normal synthesis of HGA fails, obstructing the synthesis of plastoquinone and affecting photosynthesis .

Pharmacokinetics

It’s known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis in plants, leading to plant death with bleaching symptoms . This makes this compound an effective herbicide, particularly against certain types of weeds .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the compound’s herbicidal activity was evaluated against Brassia campestris (BC) and Echinochloa crus-galli (EC) at a dosage of 225 g ai/ha . .

Preparation Methods

1,3-Cyclohexanedione can be synthesized through several methods:

Comparison with Similar Compounds

1,3-Cyclohexanedione can be compared with other similar compounds:

This compound stands out due to its versatility in forming various derivatives and its significant role in the synthesis of herbicides and other industrial chemicals.

Properties

IUPAC Name

cyclohexane-1,3-dione
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InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HJSLFCCWAKVHIW-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)CC(=O)C1
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Molecular Formula

C6H8O2
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DSSTOX Substance ID

DTXSID1044433
Record name 1,3-Cyclohexanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS]
Record name 1,3-Cyclohexanedione
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Record name 1,3-Cyclohexanedione
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CAS No.

504-02-9
Record name 1,3-Cyclohexanedione
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Synthesis routes and methods

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1,3-Cyclohexanedione and what are some of its key applications?

A1: this compound is a cyclic diketone that exists in equilibrium with its enol tautomers. It serves as a versatile building block in organic synthesis and is a key structural motif found in various natural products and pharmaceuticals. It has found applications in the development of insecticides, herbicides, fungicides, and plant growth regulators. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C6H8O2, and its molecular weight is 112.13 g/mol.

Q3: How can you differentiate between the keto and enol forms of this compound using spectroscopic techniques?

A3: Inner-shell spectroscopy, particularly C 1s and O 1s excitation spectra, provides a clear distinction. These spectra reveal specific features characteristic of diketo and monoenol structures. Studies using electron energy loss spectra have confirmed the predominance of the diketonic structure for this compound in the gas phase. []

Q4: How does the solvent affect the keto-enol tautomerism of this compound?

A4: The keto-enol ratio of this compound is highly dependent on the solvent. This dependence arises from variations in solute–solvent and solute–solute hydrogen bonding interactions. Low-temperature high-performance liquid chromatography (HPLC) studies have demonstrated this solvent-dependent tautomeric behavior. []

Q5: What are the main fragmentation pathways observed in the mass spectra of methyl enol ethers of 1,3-Cyclohexanediones?

A5: The fragmentation patterns of methyl enol ethers of 1,3-Cyclohexanediones are consistent with those expected for 1,3-cyclohexanediones in their enol form. These fragmentation pathways have been studied extensively using deuterium labeling and provide insights into the influence of alkyl substituents on their mass spectral behavior. []

Q6: How does the presence of alkyl substituents influence the mass spectral behavior of 1,3-Cyclopentanediones compared to their this compound counterparts?

A6: Unlike 1,3-Cyclohexanediones, the mass spectra of 4- or 5-substituted 1,3-Cyclopentanedione enol ethers are identical, suggesting isomerization. This phenomenon has been investigated through metastable transitions, low-energy spectra, and deuterium labeling, leading to a proposed mechanism for this isomerization process. []

Q7: What are some examples of reactions involving this compound that highlight its synthetic utility?

A7: this compound exhibits diverse reactivity:

  • Aromatization: Reacting this compound with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformamide (DMF) can lead to the formation of polysubstituted chlorobenzaldehydes, valuable intermediates in various synthetic applications. []
  • Condensation Reactions: It readily undergoes condensation with aromatic aldehydes, catalyzed by acids or bases, to form xanthenedione derivatives. These reactions have been successfully carried out using various catalysts, including acidic ionic liquids like 1-methyllimidazolium hydrogen sulphate ([Hmim]HS04), offering advantages such as environmental friendliness, ease of work-up, short reaction times, high yields, and reusability of the ionic liquid catalyst. [, ]
  • Cycloadditions: Under solvent-free ball-milling conditions and mediated by manganese(III) acetate dihydrate, this compound participates in cycloadditions with 1-(pyridin-2-yl)-enones, generating trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone derivatives. These reactions exhibit high diastereoselectivity and unexpected regioselectivity, with manganese(III) acetate playing a dual role as both an oxidant and a Lewis acid. []
  • Radical Reactions: In the presence of manganese(III) acetate, this compound undergoes radical reactions with in situ generated imines under solid-state conditions using mechanical milling. These reactions proceed efficiently at room temperature, leading to good to excellent yields of the desired products. []

Q8: Has this compound been investigated for its potential biological activity?

A8: Yes, this compound and its derivatives have shown interesting biological activities:

  • Radioprotective Effects: 2-Methyl-1,3-cyclohexanedione exhibits protective effects against radiation damage in Escherichia coli. It safeguards the bacteria from the lethal impact of ultraviolet light and ⁶⁰Co-induced lethality. While the precise mechanisms of action remain unknown, this finding suggests potential applications in radioprotection. []
  • Enzyme Inhibition: Derivatives like 2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC) and mesotrione act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). NTBC has shown efficacy in treating hereditary tyrosinaemia type 1 (HT-1). []

Q9: How do the pharmacological properties of NTBC and mesotrione, both HPPD inhibitors, differ?

A9: Despite both being HPPD inhibitors, NTBC and mesotrione exhibit distinct pharmacological profiles. NTBC demonstrates a persistent and significant inhibitory effect on HPPD, resulting in a prolonged elevation of tyrosine levels in plasma. In contrast, mesotrione's effect on HPPD is transient and minimal, leading to a much smaller and shorter-lived increase in tyrosine concentrations. These differences in pharmacological behavior underscore their suitability for different applications. NTBC's long-lasting effect makes it suitable for treating HT-1, while mesotrione's minimal and transient effect minimizes the likelihood of adverse effects during occupational use as an herbicide. []

Q10: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A10: Several analytical methods are routinely used:

  • Chromatography: High-performance liquid chromatography (HPLC) enables the separation and quantification of this compound and its derivatives. When coupled with fluorescence detection, it offers sensitive detection of trace amounts, for example, in the analysis of formaldehyde in food samples after derivatization with this compound. []

Q11: Are there any documented phase transitions in this compound crystals?

A11: Yes, 2-methyl-1,3-cyclohexanedione crystals exhibit a second-order phase transition at 243 K. This transition has been studied using techniques such as Brillouin scattering, NMR, calorimetry, and dielectric permittivity measurements. The transition entropy has been determined to be 5.7 J mol⁻¹ K⁻¹, and NMR studies suggest two possible models for molecular reorientation during this phase change. Dielectric studies indicate an activation process around the transition temperature. Furthermore, Brillouin scattering measurements of elastic constants reveal that the phase transition in 2-methyl-1,3-cyclohexanedione crystals exhibits slow dynamics similar to an order-disorder transformation, without any softening of modes. This behavior contrasts with the phase transitions observed in the analogous compound, this compound. [, ]

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